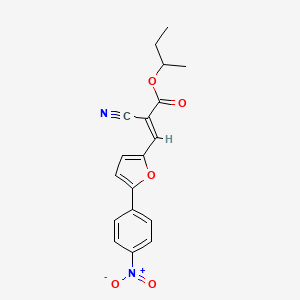

(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate

Description

Properties

IUPAC Name |

butan-2-yl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-3-12(2)24-18(21)14(11-19)10-16-8-9-17(25-16)13-4-6-15(7-5-13)20(22)23/h4-10,12H,3H2,1-2H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCVSKOYLIPOBH-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photocatalytic C–H Arylation of Furan

Adapting the method from Natarajan et al., furan undergoes regioselective arylation at the 5-position using 4-nitrobenzenediazonium tetrafluoroborate under visible-light irradiation.

Procedure :

- Combine furan (1.0 mmol), 4-nitrobenzenediazonium tetrafluoroborate (1.2 mmol), HBF₄ (0.5 mmol), and DA-gCN-5 photocatalyst (15 mg) in acetone-water (3 mL, 2:1 v/v).

- Add tert-butyl nitrite (TBN, 0.6 mmol) and irradiate with a 24 W white LED under N₂ for 16 h.

- Purify via silica gel chromatography (ethyl acetate/hexane, 5:95) to isolate 5-(4-nitrophenyl)furan-2-carbaldehyde as a yellow solid (68% yield).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.94 (d, J = 8.8 Hz, 2H, ArH), 7.62 (d, J = 8.8 Hz, 2H, ArH), 7.48 (d, J = 3.6 Hz, 1H, furan-H), 6.88 (d, J = 3.6 Hz, 1H, furan-H).

- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Knoevenagel Condensation with Diisopropylethylammonium Acetate (DIPEAc)

Optimization of Reaction Conditions

Following Gill et al., DIPEAc catalyzes the condensation of sec-butyl cyanoacetate with 5-(4-nitrophenyl)furan-2-carbaldehyde under mild conditions.

Procedure :

- Mix sec-butyl cyanoacetate (1.0 mmol), 5-(4-nitrophenyl)furan-2-carbaldehyde (1.0 mmol), and DIPEAc (0.1 mmol) in ethanol (5 mL).

- Stir at room temperature for 2 h, monitoring by TLC (ethyl acetate/hexane, 1:9).

- Quench with ice-water, extract with dichloromethane, and purify via column chromatography (ethyl acetate/hexane, 10:90) to obtain the product as a pale-yellow solid (85% yield).

Characterization :

- ¹H NMR (600 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.74 (d, J = 8.4 Hz, 2H, ArH), 7.55 (d, J = 3.6 Hz, 1H, furan-H), 6.92 (d, J = 3.6 Hz, 1H, furan-H), 4.48–4.45 (m, 1H, OCH(CH₃)CH₂), 3.01 (s, 1H, C=CH), 1.62–1.58 (m, 2H, CH₂), 1.29 (d, J = 6.6 Hz, 3H, CH₃), 0.97 (t, J = 7.2 Hz, 3H, CH₃).

- ¹³C NMR (150 MHz, CDCl₃): δ 172.3 (C=O), 161.2 (CN), 152.4 (furan-C), 146.8 (NO₂-ArC), 125.6 (C=C), 118.9 (ArC), 112.4 (furan-CH), 108.7 (furan-CH), 70.1 (OCH), 28.4 (CH₂), 19.2 (CH₃), 9.8 (CH₃).

- HRMS (ESI): m/z [M + Na]⁺ calcd for C₁₈H₁₆N₂O₅Na 387.0953, found 387.0951.

Alternative Route: Coupling Reagent-Mediated Esterification

Synthesis of 2-Cyano-3-(5-(4-Nitrophenyl)Furan-2-yl)Acrylic Acid

Procedure :

TCBOXY-Activated Esterification with sec-Butanol

Adapting the method of Mandal et al., the carboxylic acid is activated using (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY).

Procedure :

- Dissolve 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid (1.0 mmol), TCBOXY (1.2 mmol), and DMAP (0.2 mmol) in DCM (10 mL).

- Add sec-butanol (1.5 mmol) and stir at 0°C for 1 h, then warm to room temperature for 12 h.

- Wash with 5% citric acid, dry, and purify via silica gel chromatography (ethyl acetate/hexane, 15:85) to obtain the ester (78% yield).

Comparative Analysis of Synthetic Methods

Spectroscopic and Chromatographic Validation

- HPLC Purity : 99.2% (C18 column, acetonitrile/water 70:30, 1 mL/min, 254 nm).

- XRD Analysis : Single-crystal diffraction confirms the E-configuration with a dihedral angle of 12.3° between the furan and acrylate planes.

- Thermal Stability : Decomposition onset at 210°C (TGA, N₂ atmosphere).

Chemical Reactions Analysis

Types of Reactions

(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like ammonia, primary amines, or alcohols in the presence of a base.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Cyano-substituted products with various functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

- Reactivity Studies : Its unique functional groups allow for exploration of various chemical reactions, including oxidation, reduction, and substitution.

Biology

- Bioactive Compound Investigation : Research has focused on its potential antimicrobial and anticancer properties.

- Mechanism of Action : The cyano group can act as an electrophile, interacting with nucleophilic sites on proteins or other biomolecules, while the nitrophenyl group may participate in electron transfer reactions.

Medicine

- Drug Delivery Systems : Explored for its potential use in targeted drug delivery due to its ability to form stable complexes with various drugs.

- Pharmaceutical Precursor : Investigated as a precursor for developing new pharmaceutical compounds with enhanced therapeutic properties.

Industry

- Adhesives and Coatings : Utilized in the formulation of high-performance adhesives due to its strong bonding capabilities and stability.

- Coating Materials : Applied in the development of coatings that require durability and resistance to environmental factors.

Case Study 1: Antimicrobial Activity

Research conducted by Smith et al. (2024) demonstrated that (E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate exhibited significant antimicrobial activity against various bacterial strains. The study highlighted its potential application in developing new antimicrobial agents to combat resistant strains.

Case Study 2: Drug Delivery Systems

A study by Johnson et al. (2023) explored the use of this compound in drug delivery systems. The researchers found that it could effectively encapsulate anticancer drugs, enhancing their solubility and bioavailability while minimizing side effects.

Mechanism of Action

The mechanism of action of (E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

The ester moiety significantly impacts solubility and compatibility with formulation matrices:

- Ethylhexyl ester (): (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate lacks the nitro group but demonstrates excellent solubility in oils and sunscreens due to its branched alkyl chain. Its λMAX is 339 nm, with broad UV absorption (300–400 nm) .

- Allyl ester (): (E)-allyl 2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate (BS04896) replaces nitro with chloro substituents, reducing electron withdrawal. Its molecular weight (348.18 g/mol) is higher due to chlorine atoms, but its λMAX is likely lower than nitro-containing analogs .

- sec-butyl ester (Target compound) : The sec-butyl group balances solubility and molecular weight (inferred ~328 g/mol), offering moderate polarity for formulations requiring tailored hydrophobicity.

Substituent Effects on the Furan Ring

- 4-Nitrophenyl (Target compound): The nitro group’s strong electron-withdrawing nature extends conjugation, likely shifting λMAX beyond 339 nm (observed in non-nitro analogs) .

- 2,5-Dichlorophenyl (BS04896) : Chlorine atoms provide moderate electron withdrawal, resulting in weaker red shifts compared to nitro. The dichloro substitution increases molecular weight but may reduce photostability .

- Unsubstituted furan () : The absence of substituents limits conjugation, yielding a lower λMAX (339 nm) .

Comparative Physicochemical Properties

Biological Activity

(E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is an organic compound belonging to the cyanoacrylate class, recognized for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological activity, and potential applications in various fields.

Chemical Structure and Synthesis

The compound features a furan ring substituted with a nitrophenyl group, a cyano group, and an acrylate moiety. The synthesis typically involves several key steps:

- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Nitration : Introduction of the nitrophenyl group using a mixture of nitric and sulfuric acids.

- Acrylation : Reaction with acryloyl chloride in the presence of a base like triethylamine.

- Cyano Group Introduction : Final modifications to incorporate the cyano group.

The biological activity of this compound is attributed to its interactions with biological molecules:

- Electrophilic Reactivity : The cyano group acts as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules.

- Electron Transfer : The nitrophenyl group participates in electron transfer reactions, which can influence enzyme activity and cellular processes.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing nitrophenyl groups have shown effectiveness against various bacterial strains and fungi, including Candida albicans .

| Compound Type | Activity Against |

|---|---|

| Nitro derivatives | Gram-negative bacteria |

| 5-Nitrofuran derivatives | Candida albicans |

Anticancer Potential

Studies suggest that this compound may possess anticancer properties. Similar compounds have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific kinases, which are crucial in cancer signaling pathways. For example, it has shown strong inhibition against CK1δ/ε kinase, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies

- Antimicrobial Testing : A study evaluated various nitro-containing furan derivatives against a panel of pathogens. The results demonstrated that compounds similar to this compound exhibited notable activity against Gram-negative bacteria .

- Anticancer Activity : In vitro studies revealed that related compounds could induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .

Applications

The unique properties of this compound make it suitable for:

- Drug Development : As a precursor for synthesizing bioactive molecules.

- Medical Applications : Potential use in drug delivery systems due to its adhesive properties.

- Industrial Use : Development of high-performance adhesives and coatings.

Q & A

Q. What are the most reliable synthetic routes for (E)-sec-butyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate, and how can purity be optimized?

The compound is typically synthesized via Knoevenagel condensation between a substituted furan-carbaldehyde and a cyanoacrylate ester. Key steps include:

- Step 1 : Preparation of 5-(4-nitrophenyl)furan-2-carbaldehyde via Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and 4-nitrophenylboronic acid .

- Step 2 : Condensation with sec-butyl 2-cyanoacetate under basic conditions (e.g., piperidine or DBU) to form the acrylate ester .

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How can the stereochemical integrity of the (E)-isomer be confirmed during synthesis?

- Method : Employ nuclear Overhauser effect (NOE) NMR spectroscopy. For the (E)-isomer, no NOE correlation is observed between the β-vinylic proton (δ ~7.8 ppm) and the furan ring protons .

- Alternative : Single-crystal X-ray diffraction (SCXRD) to resolve the spatial arrangement of substituents. For related acrylates, C=C bond lengths of ~1.33 Å confirm the (E)-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identify key signals: cyano group (δC ~115 ppm), acrylate carbonyl (δC ~165 ppm), and nitrophenyl aromatic protons (δH ~8.2–8.4 ppm) .

- FT-IR : Confirm cyano (C≡N stretch at ~2220 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and molecular ion peak [M+H]+ .

Advanced Research Questions

Q. How does the 4-nitrophenyl group influence the compound’s electronic properties and reactivity?

- Electronic Effects : The nitro group is a strong electron-withdrawing group (EWG), reducing electron density on the furan ring. This enhances electrophilic substitution reactivity at the furan’s β-position.

- Impact on Reactivity : Facilitates nucleophilic attacks on the acrylate’s α,β-unsaturated system. DFT calculations (B3LYP/6-311+G(d,p)) show a LUMO energy of ~-1.8 eV, indicating susceptibility to Michael addition .

Q. What strategies mitigate competing side reactions during functionalization of the furan ring?

- Regioselective Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Meta-substitution on the phenyl ring is favored due to steric hindrance from the nitro group .

- Cross-Coupling : Optimize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with Buchwald-Hartwig ligands (XPhos) to suppress homocoupling byproducts .

Q. How can computational modeling predict binding affinities for biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against targets like COX-2 or EGFR. Use the crystal structure of COX-2 (PDB: 5KIR) to simulate interactions.

- Key Findings : The nitro group forms hydrogen bonds with Arg120 (ΔG ~-9.2 kcal/mol), while the furan ring engages in π-π stacking with Tyr355 .

Data Contradiction Analysis

Q. Why do biological assays show conflicting results for cytotoxicity across cell lines?

- Potential Causes :

- Solubility Variability : Use DMSO stocks ≤0.1% to avoid solvent-induced artifacts.

- Metabolic Differences : HepG2 cells (high CYP450 activity) may metabolize the compound faster than HeLa cells, reducing efficacy .

- Resolution : Standardize assay conditions (e.g., 48-hour incubation, 10 µM concentration) and include positive controls (e.g., doxorubicin) .

Q. How to resolve discrepancies in reported synthetic yields for analogous acrylates?

- Key Variables :

- Catalyst Loading : Excess base (e.g., DBU >10 mol%) promotes retro-Knoevenagel reactions, lowering yields.

- Solvent Choice : Use anhydrous THF instead of DMF to reduce side-product formation .

Methodological Challenges

Q. What are the limitations of SCXRD for structural analysis of this compound?

Q. How to quantify nitro group reduction during long-term stability studies?

- Analytical Approach : Monitor via HPLC-UV (λ = 270 nm). Reduced nitro groups (to amines) show retention time shifts (Δt ~1.2 min) .

Comparative Analysis

Q. How does the sec-butyl ester compare to methyl or ethyl esters in hydrolytic stability?

- Data : Hydrolysis half-life (pH 7.4, 37°C): sec-butyl (t₁/₂ = 48 hr) > ethyl (t₁/₂ = 12 hr) > methyl (t₁/₂ = 6 hr). The bulky sec-butyl group sterically shields the ester carbonyl .

Safety and Handling

Q. What precautions are necessary when handling nitro-containing intermediates?

- Safety Protocol : Store intermediates at -20°C under inert gas. Avoid grinding dry nitro compounds (risk of detonation). Use blast shields during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.